1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone
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Description
The compound “1-[(4-bromophenyl)sulfanyl]acetone” is a chemical with the empirical formula C9H9BrOS and a molecular weight of 245.14 . It is sold by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string for “1-[(4-bromophenyl)sulfanyl]acetone” is CC(=O)CSc1ccc(Br)cc1, which provides a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound “1-[(4-bromophenyl)sulfanyl]acetone” has a molecular weight of 245.14 .Scientific Research Applications
Synthetic Applications and Methodologies
1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone serves as a crucial intermediate in the synthesis of complex molecules. For instance, research by Chen et al. (2006) demonstrates its utility in creating valuable synthons such as 2-phenylthio-3-bromopropene through simple rearrangements. This highlights its role as a versatile reagent in organic synthesis, enabling the construction of molecules with potential biological activities and applications in material science (Chen, Zhao, Lu, & Cohen, 2006).
Molecular Electronics
The compound also finds applications in the field of molecular electronics. Stuhr-Hansen et al. (2005) have shown that simple and accessible aryl bromides, including derivatives of this compound, are useful building blocks for thiol end-capped molecular wires. These wires are critical for developing molecular electronic devices, showcasing the compound's importance in advancing nanotechnology and electronic materials (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-bromophenyl)sulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2OS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGDFDKLLHCAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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